molecular formula C18H18F3N3O3 B584199 Pleconaril-d8 (Major) CAS No. 1346602-36-5

Pleconaril-d8 (Major)

Cat. No.: B584199
CAS No.: 1346602-36-5
M. Wt: 389.404
InChI Key: KQOXLKOJHVFTRN-SKJDFIQESA-N
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Description

Pleconaril-d8 (Major), also known as Pleconaril-d8 (Major), is a useful research compound. Its molecular formula is C18H18F3N3O3 and its molecular weight is 389.404. The purity is usually 95%.
BenchChem offers high-quality Pleconaril-d8 (Major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pleconaril-d8 (Major) including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Pleconaril-d8 (Major) plays a significant role in biochemical reactions. It acts by inhibiting viral replication . The compound interacts with viral protein 1, the major protein which makes up the capsid (shell) of picornaviruses . This interaction is highly specific as Pleconaril-d8 (Major) binds to a hydrophobic pocket within the capsid protein .

Cellular Effects

Pleconaril-d8 (Major) has profound effects on various types of cells and cellular processes. It prevents the virus from attaching to the host cell and causing infection . This influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Pleconaril-d8 (Major) involves its binding to a hydrophobic pocket in viral protein 1 . This renders the viral capsid rigid and compressed and prevents the uncoating of its RNA . As a result, the virus is stopped from attaching to the host cell and causing infection .

Temporal Effects in Laboratory Settings

It has been used on a compassionate-release basis to treat patients with potentially life-threatening enterovirus infections .

Metabolic Pathways

It has been found to induce CYP3A enzyme activity, therefore increasing the risk for serious drug interactions .

Transport and Distribution

It is known that it prevents the virus from attaching to the host cell and causing infection .

Subcellular Localization

It is known that it prevents the virus from attaching to the host cell and causing infection .

Properties

IUPAC Name

3-[2,6-dideuterio-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]-3,5-bis(trideuteriomethyl)phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3/i1D3,2D3,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOXLKOJHVFTRN-SKJDFIQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])OCCCC2=CC(=NO2)C)C([2H])([2H])[2H])[2H])C3=NOC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858325
Record name 3-{3,5-Bis[(~2~H_3_)methyl]-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy](~2~H_2_)phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346602-36-5
Record name 3-{3,5-Bis[(~2~H_3_)methyl]-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy](~2~H_2_)phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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